Metoclopramide

Catalog No.
S535284
CAS No.
364-62-5
M.F
C14H22ClN3O2
M. Wt
299.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoclopramide

CAS Number

364-62-5

Product Name

Metoclopramide

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)

InChI Key

TTWJBBZEZQICBI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

solubility

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/
Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60
In water, 0.02 g/100 mL at 25 °C
3.10e-01 g/L

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, Cerucal, Dihydrochloride, Metoclopramide, Hydrochloride, Metoclopramide, Maxolon, Metaclopramide, Metoclopramide, Metoclopramide Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Monohydrochloride, Metoclopramide Monohydrochloride, Monohydrate, Monohydrochloride, Metoclopramide, Primperan, Reglan, Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

The exact mass of the compound Metoclopramide is 299.1401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.67e-04 msolubility at 25 °c (g/100 ml): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60in water, 0.02 g/100 ml at 25 °c3.10e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Preventing Pneumonia After Stroke

Stroke is a leading cause of death and disability worldwide. A significant complication of stroke is pneumonia, which can arise from inhaling regurgitated stomach content. Research suggests Metoclopramide, by preventing nausea and vomiting, might reduce the risk of pneumonia after stroke. The MAPS-2 trial is currently investigating this possibility. This large-scale study aims to confirm if Metoclopramide treatment can effectively reduce pneumonia, improve neurological outcomes, and enhance survival rates in stroke patients. The trial also evaluates the cost-effectiveness of this approach [National Health Service (NHS) - UK, ].

Metoclopramide is a substituted benzamide derivative primarily utilized as an antiemetic and gastroprokinetic agent. Its chemical formula is C14H22ClN3O2C_{14}H_{22}ClN_{3}O_{2}, and it is known for its ability to enhance gastric motility and reduce nausea and vomiting. The compound acts by antagonizing dopamine D2 receptors in the central nervous system, particularly in the chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .

Metoclopramide's primary mechanism of action involves its antagonistic effect on dopamine receptors, particularly D2 receptors, in the gut and central nervous system []. By blocking dopamine signaling, Metoclopramide stimulates the muscles of the stomach and intestines, promoting faster emptying of stomach contents and reducing nausea and vomiting. Additionally, it may act centrally in the brainstem to suppress the vomiting reflex [].

Toxicity

Metoclopramide is generally well-tolerated at recommended doses, but side effects like drowsiness, restlessness, and movement disorders can occur []. Long-term use carries a risk of tardive dyskinesia, a movement disorder characterized by involuntary muscle movements. Due to this risk, Metoclopramide is typically prescribed for short-term use only [].

Flammability

Metoclopramide is not flammable [].

Reactivity

No significant reactivity hazards are reported for Metoclopramide [].

, particularly during its synthesis and metabolism. It is metabolized primarily by cytochrome P450 enzymes, especially CYP2D6 and CYP3A4, leading to several metabolites, including N-hydroxylation and N-deethylation . The compound can also participate in solid-state transformations, such as dehydration and recrystallization, which can affect its stability and bioavailability .

The biological activity of metoclopramide is multifaceted:

  • Antiemetic Effect: It inhibits dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone, effectively preventing nausea and vomiting .
  • Gastroprokinetic Action: Metoclopramide enhances gastric emptying by increasing the tone of the lower esophageal sphincter and promoting motility in the upper gastrointestinal tract through its action on 5-HT4 receptors and muscarinic receptors .
  • Side Effects: Common side effects include akathisia, focal dystonia, and sedation due to its dopaminergic activity. Long-term use may lead to tardive dyskinesia or other extrapyramidal symptoms .

Metoclopramide can be synthesized through several methods involving the reaction of 4-amino-5-chloro-2-methoxybenzamide with diethylaminoethyl chloride. This process typically involves:

  • Formation of the Intermediate: Reacting 4-amino-5-chloro-2-methoxybenzamide with diethylaminoethyl chloride to form a benzamide derivative.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure metoclopramide hydrochloride .

Metoclopramide has a variety of clinical applications:

  • Antiemetic: Used to prevent nausea and vomiting associated with chemotherapy, surgery, or radiation therapy.
  • Gastroparesis Treatment: Approved for managing gastroparesis, particularly in diabetic patients .
  • Diagnostic Procedures: Employed in procedures like small-bowel follow-through to enhance gastric emptying of contrast agents .

Metoclopramide interacts with various drugs, which can affect its efficacy and safety profile. Notable interactions include:

  • Dopaminergic Agents: May reduce the effectiveness of drugs that rely on dopamine pathways.
  • CYP450 Inhibitors: Drugs that inhibit CYP2D6 can increase metoclopramide levels, leading to enhanced side effects .
  • Other Antiemetics: Co-administration with other antiemetics may increase the risk of extrapyramidal symptoms.

Metoclopramide shares structural similarities with several other compounds used for gastrointestinal disorders. Here are some notable comparisons:

CompoundStructure SimilarityMechanism of ActionUnique Characteristics
CisaprideBenzamide derivative5-HT4 receptor agonistMore selective for serotonin receptors
DomperidoneBenzamide derivativeDopamine D2 receptor antagonistLimited central nervous system penetration
OndansetronIndole derivativeSelective serotonin 5-HT3 receptor antagonistPrimarily used for chemotherapy-induced nausea
ProchlorperazinePhenothiazineDopamine D2 receptor antagonistPrimarily an antipsychotic with antiemetic properties

Metoclopramide's unique profile lies in its dual action as both a prokinetic agent and an antiemetic, making it particularly effective for conditions involving delayed gastric emptying along with nausea .

Metoclopramide exhibits significant polymorphic diversity in both its free base and hydrochloride salt forms, with distinct crystalline structures that influence its physicochemical properties and pharmaceutical applications [1] [2] [3].

Polymorphism of Metoclopramide Base

The free base form of metoclopramide demonstrates enantiotropic polymorphism with two distinct crystalline forms. Form I represents the thermodynamically stable polymorph at room temperature, maintaining its stability under normal storage conditions [2] [3]. Form II constitutes the metastable polymorph that undergoes rapid transformation to Form I at approximately 125°C, with the reverse process requiring approximately one month at room temperature [2] [3]. This transformation behavior indicates the energetically favorable nature of Form I, which exhibits more extensive intermolecular interactions through enhanced hydrogen bonding utilization and more ordered crystal packing arrangements [4].

The structural relationship between these polymorphs demonstrates that Form II exhibits approximately 1.5 times higher intrinsic dissolution rate compared to Form I, attributed to its higher relative energy state and less efficient crystal packing [4]. This dissolution rate difference has significant implications for pharmaceutical formulation strategies, as the metastable form potentially offers enhanced bioavailability characteristics.

Hydrochloride Salt Crystalline Forms

Metoclopramide hydrochloride manifests in multiple crystalline modifications, including the commercially significant monohydrate form and various anhydrous polymorphs [5] [2] [6]. The monohydrate form crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 12.105(5) Å, b = 8.538(5) Å, c = 17.080(5) Å, and β = 98.063(5)° [6]. This hydrated form exhibits exceptional stability, demonstrating resistance to dehydration both in solid state and melt conditions [2] [3].

The anhydrous hydrochloride forms display monotropic polymorphism, wherein Form I (melting point 187°C) represents the stable polymorph and Form II (melting point 155°C) constitutes the metastable variant [2] [3]. Form I crystallizes directly from the melt of Form II rather than through reversible solid-solid transitions, indicating the thermodynamic preference for the stable anhydrous modification [2].

Hydration and Dehydration Behavior

The monohydrate form undergoes complex thermal transformations involving sequential dehydration, amorphization, and recrystallization processes [7]. Differential scanning calorimetry combined with Fourier-transform infrared microspectroscopy reveals that dehydration initiates beyond 77°C, followed by rapid amorphous transformation evidenced by broad infrared bands, and subsequent recrystallization beginning at 148°C [7]. This thermal behavior demonstrates the critical role of water molecules in stabilizing the crystal structure through hydrogen bonding networks.

Structural analysis indicates that dehydration induces major structural rearrangements, emphasizing the fundamental importance of water in maintaining the monohydrate crystal architecture [5]. The lack of strong hydrogen bonds and less efficient packing in anhydrous forms contributes to their propensity for hydration under high humidity conditions [5].

Solubility Profile Across pH Gradients and Partition Coefficients

pH-Dependent Solubility Characteristics

Metoclopramide hydrochloride demonstrates significant pH-dependent solubility variations that reflect its ionization behavior and molecular interactions in aqueous media [8] [9] [10]. At pH 5.5, the compound exhibits maximum aqueous solubility of approximately 5.553 mg/mL, decreasing progressively to 3.363 mg/mL at pH 6.8 and 1.367 mg/mL at pH 7.4 [9]. This pH-dependent solubility profile correlates with the compound's pKa value of 9.71, indicating predominant protonation under physiological conditions [11].

The solubility behavior in pure water at 25°C reaches 51.61 mg/mL, classifying metoclopramide hydrochloride as very soluble according to pharmacopeial standards [10]. This high aqueous solubility facilitates pharmaceutical formulation development and ensures adequate dissolution characteristics for oral and parenteral preparations.

Temperature-Dependent Solubility Profiles

Comprehensive solubility studies across temperature ranges from 298.15 K to 338.15 K demonstrate positive temperature coefficients for metoclopramide hydrochloride in various green solvents [10]. The solubility hierarchy at 298.15 K follows the order: ethylene glycol (134.93 mg/mL) > water (51.61 mg/mL) > Transcutol (48.17 mg/mL) > propylene glycol (45.57 mg/mL) > polyethylene glycol-400 (41.89 mg/mL) > ethanol (32.88 mg/mL) [10].

The Apelblat equation successfully correlates experimental solubility data with correlation coefficients ranging from 0.993 to 0.998 and root-mean-square deviations between 0.063 and 0.569 × 10⁻³ [10]. This mathematical modeling enables accurate prediction of solubility behavior under varying thermal conditions, supporting pharmaceutical process development and quality control procedures.

Partition Coefficient Determinations

Multiple experimental determinations of metoclopramide's partition coefficients reveal considerable variability depending on methodology and conditions employed [12] [13] [14] [15]. Literature reports indicate log P (octanol/water) values ranging from 2.618 to 2.667, while experimental determinations yield lower values between 1.4 and 1.99 [13] [14] [15]. The log D value at physiological pH 7.4 measures 0.46, reflecting the ionized nature of the compound under biological conditions [11] [14].

The n-octanol/phosphate buffer partition coefficient determination yields a value of 1.8, falling within the desirable range for pharmaceutical applications [13]. This moderate lipophilicity indicates balanced hydrophilic and lipophilic characteristics, supporting both aqueous solubility and membrane permeation properties essential for therapeutic efficacy.

Biopharmaceutical Classification Implications

The comprehensive solubility and permeability data classify metoclopramide hydrochloride as a BCS Class 3 compound, characterized by high solubility and low permeability [16]. This classification influences regulatory considerations for bioequivalence studies and formulation strategies, emphasizing the importance of dissolution testing and permeation enhancement techniques.

Industrial Synthesis Protocols: Hydrochloride Salt Formation and Purification

Yamanouchi Pharmaceutical Method (1971)

The pioneering industrial synthesis developed by Yamanouchi Pharmaceutical represents a significant advancement in metoclopramide manufacturing, eliminating the need for amino group protection during synthetic transformations [17] [18]. This methodology initiates with p-aminosalicylic acid methylation using dimethyl sulfate in potassium hydroxide/acetone medium, achieving 89% yield of methyl 4-amino-2-methoxybenzoate [17].

The subsequent selective chlorination step employs iodobenzene dichloride in organic solvents (acetone, tetrahydrofuran, acetonitrile, or chloroform) at temperatures below room temperature, yielding 77% of methyl 4-amino-5-chloro-2-methoxybenzoate [17]. This chlorination methodology demonstrates remarkable selectivity for the 5-position, contrasting with conventional chlorine gas treatments that produce multiple isomeric products and require amino group protection [17].

The final condensation utilizes the innovative phosphazo method, wherein N,N-diethylethylenediamine undergoes activation with phosphorus trichloride before reacting with 4-amino-5-chloro-2-methoxybenzoic acid [17]. This approach achieves 80-90% yields while avoiding the difficulties associated with acid chloride preparation and amino group protection strategies [17].

Improved Condensation Protocol (2011)

Recent synthetic improvements focus on optimizing the condensation step through solvent selection and reaction condition modification [19]. The enhanced methodology employs isopropanol as the condensation solvent, enabling reaction completion at reduced temperatures (60-65°C) compared to previous protocols requiring 95-100°C [19]. This temperature reduction offers significant advantages for industrial implementation, including energy conservation and reduced side reaction formation.

The optimized procedure achieves remarkable 96% overall yield while utilizing reduced excess amine quantities, supporting atom economy principles and cost-effective manufacturing [19]. The reaction involves methyl 4-(N-acetyl amino)-5-chloro-2-methoxybenzoate condensation with N,N-diethylethylenediamine in isopropanol/acetic acid medium, followed by sodium hydroxide treatment and steam distillation for amine recovery [19].

Hydrochloride Salt Formation and Purification

The conversion of metoclopramide base to its pharmaceutically acceptable hydrochloride salt employs refined precipitation techniques that eliminate gaseous hydrogen chloride requirements [19] [16]. The optimized protocol dissolves metoclopramide base in methanol containing minimal water, followed by hydrochloric acid addition to achieve pH 5.5-5.9 [19].

Acetone addition initiates selective precipitation of the monohydrate hydrochloride salt, which undergoes filtration and acetone washing to yield 93% of purified material [19]. This methodology ensures consistent hydration state formation while maintaining pharmaceutical purity standards required for therapeutic applications.

The manufacturing process incorporates activated charcoal treatment for impurity removal and pH-controlled precipitation to optimize crystal habit and particle size distribution [19] [16]. Quality control procedures verify compliance with United States Pharmacopeia and British Pharmacopoeia specifications, ensuring batch-to-batch consistency and regulatory compliance [19].

Process Optimization and Scale-Up Considerations

Industrial implementation requires careful consideration of reaction kinetics, heat transfer limitations, and solvent recovery systems for economic viability [20]. The manufacturing protocols demonstrate scalability from laboratory synthesis to commercial production while maintaining yield efficiency and product quality standards [20].

Environmental considerations favor green solvent utilization and waste stream minimization through solvent recycling and byproduct recovery systems [20]. The optimized synthetic routes support sustainable manufacturing practices while meeting pharmaceutical industry requirements for cost-effectiveness and quality assurance [20].

Table 1: Crystalline Structure and Polymorphism of Metoclopramide
FormSpace GroupUnit Cell ParametersMelting Point (°C)StabilityDensity (g/cm³)Relationship
Form I (base)MonoclinicNot fully determined147Stable at RT~1.35Enantiotropic
Form II (base)UnknownNot fully determined~125 (transition)Metastable, converts to Form IUnknownEnantiotropic
Monohydrate HClP21/na=12.105(5)Å, b=8.538(5)Å, c=17.080(5)Å, β=98.063(5)°182.5-184Stable1.235-1.346Hydrated form
Anhydrate HCl Form IUnknownNot determined187Stable anhydrous formUnknownMonotropic
Anhydrate HCl Form IIUnknownNot determined155Metastable anhydrous formUnknownMonotropic
Table 2: Solubility Profile of Metoclopramide Hydrochloride
Solvent/ConditionSolubility (mg/mL)ClassificationTemperature Effect
Water (pH ~7, 25°C)51.61Very solubleIncreases with temperature
Water (pH 5.5)5.553Freely solubleTemperature dependent
Water (pH 6.8)3.363Freely solubleTemperature dependent
Water (pH 7.4)1.367SolubleTemperature dependent
Ethanol (25°C)32.88Freely solubleIncreases with temperature
Ethylene glycol (25°C)134.93Freely solubleIncreases with temperature
Propylene glycol (25°C)45.57Freely solubleIncreases with temperature
PEG-400 (25°C)41.89SolubleIncreases with temperature
Transcutol (25°C)48.17Freely solubleIncreases with temperature
Table 3: Partition Coefficients and Lipophilicity Parameters
MeasurementValueMethod/ConditionTemperature (°C)Reference Type
Log P (octanol/water)2.618-2.667Literature values25Multiple sources
Log P (experimental)1.4-1.99Experimental determination25Laboratory measurement
Log D (pH 7.4)0.46pH adjusted value25Physiological conditions
Partition coefficient (n-octanol/phosphate buffer)1.8Phosphate buffer system25Standard method
Calculated Log P2.76Computational prediction25Theoretical calculation
Table 4: Industrial Synthesis Protocols and Yields
PathwayKey StepsYield (%)Temperature (°C)AdvantagesSolvents Used
Yamanouchi Method (1971)PAS methylation → chlorination → condensation89 (methylation), 77 (chlorination), 85 (condensation)RT, 0°C, 90-100°CNo amino protection neededAcetone, THF, pyridine
Improved Condensation (2011)Acetyl protection → condensation → deprotection96 (overall)60-65High yield, low temperatureIsopropanol, acetic acid
Phosphazo MethodPCl₃ activation → condensation80-900-5°C, 90-100°CDirect condensation, high yieldPyridine, chloroform
Direct CondensationEster-amine condensation~70VariableSimple procedureVarious organic solvents
Hydrochloride FormationHCl precipitation930°CHigh purity, no gaseous HClMethanol, acetone

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.1400546 g/mol

Monoisotopic Mass

299.1400546 g/mol

Boiling Point

418.7

Heavy Atom Count

20

LogP

2.667
2.62 (LogP)
log Kow = 2.62 (est)
1.8

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Appearance

Solid powder

Melting Point

171-173
146.5-148 °C
147.25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4YEB44I46

Related CAS

2576-84-3 (di-hydrochloride)
54143-57-6 (mono-hydrochloride, mono-hydrate)
7232-21-5 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H362 (78%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Metoclopramide in the oral tablet form is used for symptomatic treatment of both acute and recurrent diabetic gastroparesis, in addition to the treatment of gastroesophageal reflux disease (GERD) in patients who have failed to respond to traditional therapy. A nasal spray formulation is also indicated to treat adults with acute, recurrent diabetic gastroparesis. In the intravenous injection form, it is indicated for the above conditions as well as for the prevention of vomiting that may follow emetogenic chemotherapy or nausea and vomiting after surgery. Intravenous metoclopramide facilitates intubation of the small bowel and stimulates gastric emptying and barium flow in patients who require radiological examination of the stomach or small intestine. In some cases, the delay of gastrointestinal emptying interferes with the radiographic visualization of the gastrointestinal tract, and metoclopramide is used to facilitate emptying in these cases, allowing for adequate diagnostic visualization. Some off-label uses of metoclopramide include the management of radiation-induced nausea and vomiting, gastric bezoars, intractable hiccups, and migraine pain.
FDA Label

Livertox Summary

Metoclopramide is an oral prokinetic and antiemetic agent used in the therapy of gastroesophageal reflux disease, gastroparesis and severe or chemotherapy induced nausea. Metoclopramide has been linked to rare instances of clinically apparent liver injury that are typically cholestatic and can be associated with bile duct loss.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Antiemetics; Dopamine Antagonists
Metoclopramide tablets are indicated as short-term (4 to 12 weeks) therapy for adults with symptomatic, documented gastroesophageal reflux who fail to respond to conventional therapy. /Included in US product label/
Metoclopramide tablets, USP is indicated for the relief of symptoms associated with acute and recurrent diabetic gastric stasis. The usual manifestations of delayed gastric emptying (eg, nausea, vomiting, heartburn, persistent fullness after meals, and anorexia) appear to respond to Metoclopramide Tablets within different time intervals. Significant relief of nausea occurs early and continues to improve over a three-week period. Relief of vomiting and anorexia may precede the relief of abdominal fullness by one week or more. /Included in US product label/
Metoclopramide injection is indicated for the prophylaxis of vomiting associated with emetogenic cancer chemotherapy. /Included in US product label/
For more Therapeutic Uses (Complete) data for Metoclopramide (8 total), please visit the HSDB record page.

Pharmacology

Metoclopramide increases gastric emptying by decreasing lower esophageal sphincter (LES) pressure. It also exerts effects on the area postrema of the brain, preventing and relieving the symptoms of nausea and vomiting. In addition, this drug increases gastrointestinal motility without increasing biliary, gastric, or pancreatic secretions.[T683,L8414,L8417] Because of its antidopaminergic activity, metoclopramide can cause symptoms of tardive dyskinesia (TD), dystonia, and akathisia, and should therefore not be administered for longer than 12 weeks.[A184886,L8414]
Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

Antiemetics

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03F - Propulsives
A03FA - Propulsives
A03FA01 - Metoclopramide

Mechanism of Action

Metoclopramide causes antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain. Administration of this drug leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition. This action enhances the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut. Metoclopramide antagonizes the dopamine D2 receptors. Dopamine exerts relaxant effect on the gastrointestinal tract through binding to muscular D2 receptors.
Metoclopramide accelerates gastric emptying and intestinal transit from the duodenum to the ileocecal valve by increasing the amplitude and duration of esophageal contractions, the resting tone of the lower esophageal sphincter, and the amplitude and tone of gastric (especially antral) contractions and by relaxing the pyloric sphincter and the duodenal bulb, while increasing peristalsis of the duodenum and jejunum. Unlike nonspecific cholinergic-like stimulation of upper GI smooth muscle, the stimulant effects of metoclopramide on GI smooth muscle coordinate gastric, pyloric, and duodenal motor activity.
The pharmacologic actions of metoclopramide on the upper GI tract are similar to those of cholinergic drugs (e.g., bethanechol); however, unlike cholinergic drugs, metoclopramide does not stimulate gastric, biliary, or pancreatic secretions and does not affect serum gastrin concentration. Although the exact mechanism of action of metoclopramide is unclear, the effects of metoclopramide on GI motility may be mediated via enhancement of cholinergic excitatory processes at the postganglionic neuromuscular junction; antagonism of nonadrenergic, noncholinergic inhibitory motor nerves (i.e., dopaminergic); and/or a direct effect on smooth muscle.
The effects of metoclopramide on GI motility do not depend on intact vagal innervations but are reduced or abolished by anticholinergic drugs (e.g., atropine) and potentiated by cholinergic drugs (e.g., carbachol, methacholine). These findings suggest that metoclopramide's effects on GI motility may depend in part on intramural cholinergic neurons of smooth muscle that are intact after vagal denervation. Unlike cholinergic drugs, metoclopramide requires intrinsic neuronal storage sites of acetylcholine to exert its pharmacologic effects. Postsynaptic activity results from metoclopramide's ability to enhance release of acetylcholine from postganglionic cholinergic neurons in the GI tract and to sensitize muscarinic receptors of GI smooth muscle to the actions of acetylcholine.
Metoclopramide is a potent dopamine-receptor antagonist, and some of the actions of metoclopramide on GI smooth muscle may be mediated via antagonism of dopaminergic neurotransmission, Specific dopamine receptors in the esophagus and stomach have been identified; however, it is not known if there is a dopaminergic control system for smooth muscle function in the upper GI tract. In the GI tract, dopamine is principally an inhibitory neurotransmitter. Dopamine decreases the intensity of esophageal contractions, relaxes the proximal stomach, and reduces gastric secretion. Although metoclopramide blocks these inhibitory effects of dopamine, the actual role of dopamine in the peripheral control of GI motility has not been fully elucidated. Since cholinergic mechanisms are responsible for most excitatory motor activity in the GI tract, it appears that metoclopramide's therapeutic effects are principally caused by the drug's cholinergic-like activity; however, antagonism of GI dopaminergic activity may augment metoclopramide's cholinergic-like activity.
For more Mechanism of Action (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

4.6X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

364-62-5

Absorption Distribution and Excretion

Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84%. The bioavailability of the oral preparation is reported to be about 40.7%, but can range from 30-100%. Nasal metoclopramide is 47% bioavailable. A 15mg dose reaches a Cmax of 41.0 ng/mL, with a Tmax of 1.25 h, and an AUC of 367 ng\*h/mL.
About 85% of an orally administered dose was measured in the urine within 72 hours during a pharmacokinetic study. An average of 18% to 22% of 10-20 mg dose was recovered as free drug within 3 days of administration.
The volume of distribution of metoclopramide is approximately 3.5 L/kg. This implies a high level of tissue distribution. Metoclopramide crosses the placental barrier and can cause extrapyramidal symptoms in the fetus.
The renal clearance of metoclopramide is 0.16 L/h/kg with a total clearance of 0.7 L/h/kg. Clinical studies showed that the clearance of metoclopramide may be reduced by up to 50% in patients with renal impairment. After high intravenous doses, total metoclopramide clearance ranged from 0.31 to 0.69 L/kg/h.
Metoclopramide is rapidly and almost completely absorbed from the GI tract following oral administration; however, absorption may be delayed or diminished in patients with gastric stasis. Considerable interindividual variations (up to fivefold) in peak plasma concentration have been reported with the same oral dose of metoclopramide. This variability apparently results from interindividual differences in first-pass metabolism of the drug.
Bioavailability of metoclopramide appears to correlate with the ratio of free:conjugated metoclopramide concentrations in urine. It appears that sulfate conjugation in the GI lumen and/or during first pass through the liver is the principal determinant of bioavailability of orally administered metoclopramide. The absolute bioavailability of orally administered metoclopramide has not been clearly established in humans, but limited data indicate that 30-100% of an oral dose of the drug reaches systemic circulation as unchanged metoclopramide. Following IM administration, the absolute bioavailability of metoclopramide is 74-96%.
Following oral administration of a single 10-mg dose of the drug in healthy, fasting adults in one study, peak plasma metoclopramide concentrations of 32-44 ng/mL occurred at 1-2 hours; following oral administration of a single 20-mg dose, peak plasma metoclopramide concentrations of 72-87 ng/mL occurred at an average of 2 hours.
In a study in infants (3.5 weeks-5.4 months of age) with gastroesophageal reflux who received 0.15-mg/kg oral doses of metoclopramide every 6 hours for 10 doses as an oral solution, the mean peak plasma concentration (56.8 ng/mL) of the drug after the 10th dose was twofold higher compared with that after the first dose (29 ng/mL), suggesting that metoclopramide accumulates in plasma following multiple oral dosing in this age group. In these patients, time to reach mean peak plasma concentrations (2.2 hours) was similar after the 10th dose to that occurring after the first dose.
For more Absorption, Distribution and Excretion (Complete) data for Metoclopramide (18 total), please visit the HSDB record page.

Metabolism Metabolites

Metoclopramide undergoes first-pass metabolism and its metabolism varies according to the individual. This drug is metabolized by cytochrome P450 enzymes in the liver. CYP2D6 and CYP3A4 both contribute to its metabolism, with CYP2D6 being more heavily involved. CYP1A2 is also a minor contributing enzyme. The process of N-4 sulphate conjugation is a primary metabolic pathway of metoclopramide.
Although the exact metabolic fate of metoclopramide is not clearly established, it appears that metoclopramide is only minimally metabolized. The major metabolite found in urine is 2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid; it is not known if this metabolite is pharmacologically active. Metoclopramide is conjugated with sulfuric and/or glucuronic acid.
Metoclopramide has known human metabolites that include monodeethylmetoclopramide.

Associated Chemicals

Metoclopramide dihydrochloride monohydrate; 5581-45-3
Metoclopramide hydrochloride; 54143-57-6

Wikipedia

Metoclopramide
2,5-Dimethoxy-4-methylamphetamine

FDA Medication Guides

Reglan
Metoclopramide Hydrochloride
TABLET;ORAL
INJECTABLE;INJECTION
ANI PHARMS
HIKMA
08/29/2017
11/18/2010

Drug Warnings

WARNING: TARDIVE DYSKINESIA-Treatment with metoclopramide can cause tardive dyskinesia, a serious movement disorder that is often irreversible. The risk of developing tardive dyskinesia increases with duration of treatment and total cumulative dose. Metoclopramide therapy should be discontinued in patients who develop signs or symptoms of tardive dyskinesia. There is no known treatment for tardive dyskinesia. In some patients, symptoms may lessen or resolve after metoclopramide treatment is stopped. Treatment with metoclopramide for longer than 12 weeks should be avoided in all but rare cases where therapeutic benefit is thought to outweigh the risk of developing tardive dyskinesia.
Adverse reactions to metoclopramide generally involve the CNS and GI tract and are usually mild, transient, and reversible following discontinuance of the drug. In general, the incidence of metoclopramide-induced adverse effects is related to dosage and duration of therapy.
The most frequent adverse effects of metoclopramide involve the CNS. Restlessness, drowsiness, fatigue, and lassitude have been reported in patients receiving the drug; these effects occur in about 10% of patients receiving a dosage of 10 mg 4 times daily. Insomnia, headache, confusion, dizziness, or depression with suicidal ideation occurs less frequently. The risk of drowsiness is increased at higher doses, occurring in about 70% of patients receiving doses of 1-2 mg/kg. Seizures have been reported rarely, although a causal relationship to metoclopramide has not been established. Hallucinations also have been reported rarely. Feelings of anxiety or agitation also may occur, especially following rapid IV injection of the drug.
Extrapyramidal reactions (eg, acute dystonic reactions, akathisia) may occur in patients receiving metoclopramide and apparently are mediated via blockade of central dopaminergic receptors involved in motor function. Although extrapyramidal reactions may occur in all age groups and at any dose, they occur more frequently in pediatric patients and adults younger than 30 years of age and following IV administration of high doses of the drug (eg, those used in prophylaxis of cancer chemotherapy-induced vomiting). Extrapyramidal reactions generally occur within 24-48 hours after starting therapy and usually subside within 24 hours following discontinuance of the drug.
For more Drug Warnings (Complete) data for Metoclopramide (31 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of metoclopramide in people with healthy renal function ranges from 5 to 6 hours but is prolonged in patients with renal impairment. Downward dose adjustment should be considered.
In adults, the half-life of metoclopramide in the initial phase (t1/2 alpha) is about 5 minutes, and the half-life in the terminal phase (t1/2 beta) ranges from 2.5-6 hours. In children receiving oral or IV metoclopramide, the elimination half-life of the drug reportedly is 4.1-4.5 hours. Following oral administration of 0.15-mg/kg doses of metoclopramide every 6 hours for 10 doses in an infant (3.5 weeks of age), elimination half-lives of 23.1 and 10.3 hours were observed after the first and 10th dose, respectively, which were substantially longer than those reported in older infants, suggesting a reduced clearance in the neonate possibly being associated with immature renal and hepatic functions present at birth.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Metoclopramide is prepared by the reaction of N,N-diethylethylenediamine with 4-acetamido-5-chloro-2-methoxybenzoyl chloride.

Clinical Laboratory Methods

Analyte: metoclopramide; matrix: blood (whole), urine; procedure: high performance liquid chromatography with ultraviolet detection at 213.4 nm
Analyte: metoclopramide; matrix: blood (plasma), urine; procedure: high performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 370 nm (emission)
Analyte: metoclopramide; matrix: blood (serum, whole), tissue (liver); procedure: high performance liquid chromatography with ultraviolet detection at 220 nm
Analyte: metoclopramide; matrix: blood (plasma, whole); procedure: high performance liquid chromatography with ultraviolet detection at 275 nm; limit of detection: < 120 ng/mL
For more Clinical Laboratory Methods (Complete) data for Metoclopramide (6 total), please visit the HSDB record page.

Storage Conditions

Metoclopramide hydrochloride tablets, injection, and oral solution should be stored at controlled room temperature between 20-25 °C. Metoclopramide hydrochloride tablets and metoclopramide hydrochloride oral solution should be stored in tight, light-resistant containers (ie, amber glass bottles).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The effects of metoclopramide on gastrointestinal motility are antagonized by anticholinergic drugs and narcotic analgesics. Additive sedative effects can occur when metoclopramide is given with alcohol, sedatives, hypnotics, narcotics, or tranquilizers.
The finding that metoclopramide releases catecholamines in patients with essential hypertension suggests that it should be used cautiously, if at all, in patients receiving monoamine oxidase inhibitors.
Absorption of drugs from the stomach may be diminished (e.g., digoxin) by metoclopramide, whereas the rate and/or extent of absorption of drugs from the small bowel may be increased (e.g., acetaminophen, tetracycline, levodopa, ethanol, cyclosporine).
Gastroparesis (gastric stasis) may be responsible for poor diabetic control in some patients. Exogenously administered insulin may begin to act before food has left the stomach and lead to hypoglycemia. Because the action of metoclopramide will influence the delivery of food to the intestines and thus the rate of absorption, insulin dosage or timing of dosage may require adjustment.
For more Interactions (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.

Stability Shelf Life

Metoclopramide hydrochloride is photosensitive and will degrade when exposed to light. Commercially available preparations of metoclopramide hydrochloride should be protected from light. The commercially available tablets are stable for 3 years and the oral solution and injection are stable for 5 years after manufacture.
Metoclopramide hydrochloride injection is reportedly stable at pH 2-9.

Dates

Last modified: 08-15-2023
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13: Craig WR, Hanlon-Dearman A, Sinclair C, Taback SP, Moffatt M. WITHDRAWN: Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2010 May 12;(5):CD003502. doi: 10.1002/14651858.CD003502.pub3. Review. PubMed PMID: 20464724.
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17: Pasricha PJ, Pehlivanov N, Sugumar A, Jankovic J. Drug Insight: from disturbed motility to disordered movement--a review of the clinical benefits and medicolegal risks of metoclopramide. Nat Clin Pract Gastroenterol Hepatol. 2006 Mar;3(3):138-48. Review. PubMed PMID: 16511548.
18: Craig WR, Hanlon-Dearman A, Sinclair C, Taback S, Moffatt M. Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2004 Oct 18;(4):CD003502. Review. Update in: Cochrane Database Syst Rev. 2010;(5):CD003502. PubMed PMID: 15495056.
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